Bienvenue dans la boutique en ligne BenchChem!

CRX 527

TRIF-biased agonism TLR4 signaling Vaccine adjuvant

CRX 527 (CAS 216014-14-1) is a synthetic lipid A mimetic and dual TLR4 agonist that activates both MyD88- and TRIF-dependent signaling cascades. Its defined single-component structure ensures consistent lot-to-lot biological activity and simplifies CMC regulatory documentation compared to heterogeneous adjuvants like MPLA. This compound is optimal for vaccine adjuvant development, cancer immunotherapy, and TLR4 mechanistic studies. Note: CRX 527 is the diastereomer of the TRIF-selective CRX-547, distinguished by L-serine aglycon stereochemistry.

Molecular Formula C81H151N2O19P
Molecular Weight 1488.0 g/mol
Cat. No. B1240802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRX 527
SynonymsAGP 527
CRX 527
CRX-527
CRX-547
Molecular FormulaC81H151N2O19P
Molecular Weight1488.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
InChIInChI=1S/C81H151N2O19P/c1-7-13-19-25-31-34-40-43-49-55-66(97-73(87)58-52-46-37-28-22-16-10-4)61-71(85)82-69(80(91)92)65-96-81-77(83-72(86)62-67(56-50-44-41-35-32-26-20-14-8-2)98-74(88)59-53-47-38-29-23-17-11-5)79(78(70(64-84)100-81)102-103(93,94)95)101-76(90)63-68(57-51-45-42-36-33-27-21-15-9-3)99-75(89)60-54-48-39-30-24-18-12-6/h66-70,77-79,81,84H,7-65H2,1-6H3,(H,82,85)(H,83,86)(H,91,92)(H2,93,94,95)/t66-,67-,68-,69+,70-,77-,78-,79-,81-/m1/s1
InChIKeyREEGNIYAMZUTIO-MGSMBCBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine (CRX-547): TLR4 Agonist with TRIF-Selective Signaling


N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine, also known as CRX-547 (CAS 216014-05-0), is a fully synthetic lipid A mimetic belonging to the aminoalkyl glucosaminide 4-phosphate (AGP) class of Toll-like receptor 4 (TLR4) agonists [1]. Structurally, it is characterized by three (R)-3-decanoyloxytetradecanoyl acyl chains and a D-serine aglycon, which constitutes the critical diastereomeric difference from its closely related analog CRX-527 [2]. Unlike conventional TLR4 agonists that broadly activate both MyD88- and TRIF-dependent pathways, CRX-547 exhibits a unique TRIF-selective signaling profile, a property directly attributed to a minor structural modification at the carboxyl bioisostere corresponding to the 1-phosphate group [3].

Why In-Class Substitution of N-[(3R)-3-(Decanoyloxy)myristoyl]-...-L-serine (CRX-547) with Other AGP Analogs or MPLA is Scientifically Inappropriate


Substitution of CRX-547 with in-class TLR4 agonists, including its direct diastereomer CRX-527 or the widely used monophosphoryl lipid A (MPLA), is not scientifically justified due to fundamental differences in downstream signaling pathway engagement. CRX-547 is a TRIF-selective agonist, whereas CRX-527 activates both MyD88- and TRIF-dependent pathways [1]. MPLA, a heterogeneous mixture derived from bacterial LPS, activates both pathways and exhibits variable lot-to-lot composition . The unique TRIF-biased signaling of CRX-547 translates to a distinct functional outcome: equivalent or similar activation of TRIF-dependent pathways (leading to type I interferon production) while producing markedly lower levels of MyD88-dependent pro-inflammatory cytokines, which are associated with systemic toxicity and pyrogenicity [2]. Therefore, the choice of TLR4 agonist directly dictates the immunological outcome and safety profile; CRX-547 cannot be generically substituted without fundamentally altering the experimental or therapeutic objective.

Quantitative Differentiation Evidence for N-[(3R)-3-(Decanoyloxy)myristoyl]-...-L-serine (CRX-547) vs. CRX-527 and MPLA


TRIF-Selective Signaling vs. Dual Pathway Activation: CRX-547 Compared to CRX-527

CRX-547 is a diastereomer of CRX-527, differing only in the stereochemistry of the aglycon (D-serine vs. L-serine). Despite this minor structural variation, CRX-547 displays a fundamentally different signaling bias. It selectively activates the TRIF-dependent pathway while minimally stimulating the MyD88-dependent pathway, a property not shared by CRX-527 which activates both pathways [1]. This was quantitatively demonstrated in human PBMC-derived monocytes and dendritic cells, where CRX-547 showed negligible induction of MyD88-dependent TNF-α and IL-6, yet robustly induced TRIF-dependent chemokines IP-10 and RANTES [2]. In contrast, CRX-527 potently induced cytokines from both pathways, mirroring the activity of the natural TLR4 ligand LPS [3].

TRIF-biased agonism TLR4 signaling Vaccine adjuvant

Reduced MyD88-Dependent Cytokine Induction: CRX-547 vs. CRX-527

Quantitative comparison of cytokine induction in human PBMC-derived monocytes reveals a stark contrast in MyD88-dependent cytokine production. CRX-547 stimulates minimal to no TNF-α or IL-6 production, even at high concentrations, whereas its diastereomer CRX-527 induces these pro-inflammatory cytokines in a dose-dependent manner, achieving robust levels comparable to LPS [1]. For instance, at a concentration of 10 µg/mL, CRX-527 induces a >60-fold increase in TNF-α production over baseline, while CRX-547 induces a negligible increase (<2-fold) [2]. This functional divergence is directly attributed to the stereochemical difference at the aglycon (D-serine vs. L-serine) [3].

Cytokine profiling Innate immunity Adjuvant safety

Comparable TRIF-Dependent Activation Despite Reduced MyD88 Signaling: CRX-547 vs. Inflammatory AGP and Salmonella LPS

While CRX-547 largely spares the MyD88 pathway, its ability to activate the TRIF-dependent signaling axis is comparable to that of structurally related, highly inflammatory AGP compounds and even Salmonella minnesota LPS [1]. Specifically, the induction of TRIF-dependent chemokines such as RANTES and IP-10 by CRX-547 was not statistically different from the induction observed with CRX-527 or LPS in human monocyte-derived dendritic cells, as measured by ED50 values [2]. This indicates that the D-serine stereochemical modification selectively uncouples the MyD88 arm without compromising the TRIF arm of TLR4 signaling, a feature that distinguishes CRX-547 from partial agonists which may broadly attenuate both pathways [3].

TRIF pathway Type I interferon Adjuvant potency

Reduced Pyrogenicity Potential vs. Bacterial-Derived MPLA: Class-Level Inference for CRX-547

CRX-547 is a fully synthetic, single-component chemical entity with a defined stereochemistry and acyl chain composition [1]. In contrast, monophosphoryl lipid A (MPLA) derived from bacterial LPS is a heterogeneous mixture of 3-, 4-, 5-, and 6-acylated congeners, which contributes to batch-to-batch variability and a complex pyrogenic profile . While direct pyrogenicity data for CRX-547 is not publicly available, the class of synthetic AGP compounds to which it belongs has been shown to exhibit reduced pyrogenicity compared to bacterial-derived MPLA [2]. Specifically, 3D-PHAD™, a synthetic MPLA analog, is demonstrably less pyrogenic than its bacterial-derived counterpart while maintaining comparable immunostimulatory activity . CRX-547's TRIF-selective signaling, which spares MyD88-dependent pro-inflammatory cytokine induction, further supports the inference of a favorable safety profile with reduced pyrogenicity [3].

Pyrogenicity Safety profile Synthetic adjuvant

Optimal Application Scenarios for N-[(3R)-3-(Decanoyloxy)myristoyl]-...-L-serine (CRX-547) Based on Its Quantitative Differentiation Profile


Vaccine Adjuvant Development Requiring Potent Th1/CTL Immunity with Minimized Reactogenicity

CRX-547 is optimally suited as a vaccine adjuvant in scenarios where robust induction of T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses is desired, but the systemic inflammatory side effects (e.g., fever, myalgia) associated with conventional TLR4 agonists are unacceptable [1]. Its TRIF-selective signaling drives potent type I interferon and chemokine production essential for CD8+ T cell priming and memory formation, while largely avoiding the MyD88-dependent cytokines (TNF-α, IL-6) responsible for acute reactogenicity [2]. This makes CRX-547 an attractive candidate for prophylactic vaccines targeting intracellular pathogens (e.g., viral infections, tuberculosis) and for therapeutic cancer vaccines where repeated dosing and patient tolerability are paramount [3].

Stand-Alone Immunotherapeutic for Inducing Antitumor Innate Immunity with Reduced Systemic Toxicity

The unique TRIF-biased signaling of CRX-547 enables its potential use as a stand-alone immunotherapeutic agent for local or systemic treatment of solid tumors [1]. By preferentially activating the TRIF pathway, CRX-547 can induce a localized type I interferon response within the tumor microenvironment, promoting dendritic cell maturation, natural killer (NK) cell activation, and direct tumor cell apoptosis, without eliciting the high levels of systemic pro-inflammatory cytokines that often limit the dose and clinical utility of other TLR agonists like LPS or MPLA [2]. This profile supports intratumoral or regional administration strategies to maximize local antitumor efficacy while minimizing systemic adverse events [3].

In Vitro Mechanistic Studies of TLR4 Signaling Pathway Bias

CRX-547 serves as an indispensable tool compound for dissecting the molecular mechanisms governing TLR4 signaling pathway selectivity [1]. As a defined, single-component TRIF-selective agonist, it allows researchers to specifically interrogate TRIF-dependent downstream events (e.g., IRF3 activation, type I interferon production) in the absence of confounding MyD88-dependent signals [2]. Comparative studies with its diastereomer CRX-527 (dual agonist) and other AGP analogs with varying acyl chain lengths (e.g., CRX-555) enable precise structure-activity relationship (SAR) investigations into how minor structural modifications dictate signaling bias and downstream immunological outcomes [3]. This is critical for fundamental immunology research and rational drug design of next-generation immunomodulators.

GMP Manufacturing of Defined, Synthetic Adjuvant Formulations Requiring Consistent Lot-to-Lot Performance

For vaccine developers and CMOs transitioning from research to clinical manufacturing, the fully synthetic and structurally defined nature of CRX-547 offers significant advantages over heterogeneous, bacterial-derived adjuvants like MPLA [1]. CRX-547 is a single molecular entity with a defined stereochemistry and acyl chain composition, which facilitates rigorous analytical characterization, impurity profiling, and stability testing [2]. This ensures consistent lot-to-lot biological activity and simplifies the Chemistry, Manufacturing, and Controls (CMC) regulatory dossier required for Investigational New Drug (IND) applications [3]. The well-characterized synthetic route and availability of commercial suppliers (e.g., InvivoChem) further support scalable GMP production for clinical trials and eventual commercialization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRX 527

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.